molecular formula C14H24O3 B13212198 Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate CAS No. 52840-45-6

Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13212198
CAS No.: 52840-45-6
M. Wt: 240.34 g/mol
InChI Key: ZUBUPLFQSZUSEN-UHFFFAOYSA-N
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Description

Ethyl 6-tert-butyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[25]octane ring system, which includes an oxygen atom and a tert-butyl group

Preparation Methods

The synthesis of Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The tert-butyl group may enhance its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:

Properties

CAS No.

52840-45-6

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C14H24O3/c1-5-16-12(15)11-14(17-11)8-6-10(7-9-14)13(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

ZUBUPLFQSZUSEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(CC2)C(C)(C)C

Origin of Product

United States

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